Stigmatellin
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Overview
Description
Stigmatellin is a potent inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex of thylakoid membranes . It is isolated from the myxobacterium Stigmatella aurantica and contains a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup with a hydrophobic alkenyl chain in position 2 . This compound has significant implications in the study of mitochondrial and photosynthetic respiratory chains.
Preparation Methods
Stigmatellin is typically isolated from the myxobacterium Stigmatella aurantica . The synthetic routes for this compound involve complex polyketide synthase assembly lines . The industrial production methods are not extensively documented, but the compound is available commercially with a purity of ≥95.0% (HPLC) .
Chemical Reactions Analysis
Stigmatellin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized, affecting its quinol oxidation site inhibition properties.
Common reagents and conditions for these reactions are not extensively detailed in the literature. The major products formed from these reactions include various this compound derivatives with altered biological activities .
Scientific Research Applications
Stigmatellin has a wide range of scientific research applications:
Mechanism of Action
Stigmatellin binds at the cytochrome b Qo site in the ‘heme bl distal’ position and associates with the Rieske iron-sulfur protein via a hydrogen bond to histidine residue 181 (His-181), a ligand to the [2Fe2S] iron-sulfur cluster of this subunit . This association raises the midpoint potential of the iron-sulfur cluster from 290 to 540 mV and restricts the movement of the cytoplasmic domain of the Rieske protein .
Comparison with Similar Compounds
Stigmatellin is compared with other inhibitors of the cytochrome bc1 complex, such as myxothiazol and antimycin A . Unlike this compound, myxothiazol binds at a different site and has a distinct mode of inhibition . Antimycin A also inhibits the cytochrome bc1 complex but through a different mechanism . These comparisons highlight this compound’s unique binding properties and its specific inhibition of the quinol oxidation site .
Properties
CAS No. |
91682-96-1 |
---|---|
Molecular Formula |
C30H42O7 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-[(7E,9E,11Z)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3/b13-11+,14-12+,18-10- |
InChI Key |
UZHDGDDPOPDJGM-XSEAFXJRSA-N |
SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
Isomeric SMILES |
C/C=C(/C)\C=C\C=C\C(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
Canonical SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
Pictograms |
Acute Toxic |
Synonyms |
stigmatellin |
Origin of Product |
United States |
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